An In-depth Technical Guide to 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole
An In-depth Technical Guide to 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established chemical principles, data on structurally related compounds, and standardized analytical protocols. It aims to equip researchers with the foundational knowledge and practical methodologies required to handle, characterize, and utilize this compound in a laboratory setting. The guide covers predicted physicochemical properties, detailed protocols for empirical determination of these properties, and contextual insights into its potential applications based on its structural motifs.
Introduction and Molecular Overview
4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole belongs to the class of N-arylsulfonylpyrazoles. This family of compounds is significant in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. The core structure features a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, which is a common scaffold in pharmaceutical agents.[1] The pyrazole is substituted at the 4-position with a bromine atom and at the N1-position with a (2-bromophenyl)sulfonyl group.
The bromine substituents on both the pyrazole and phenyl rings offer versatile handles for further synthetic modifications, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the construction of complex molecular architectures.[2] The sulfonyl group (-SO2-) acts as a strong electron-withdrawing group and a key structural linker, influencing the molecule's overall conformation and electronic properties. Pyrazole derivatives are widely present in drug molecules and are of great significance in medicinal chemistry and materials science.[3]
Chemical Structure and Identifier
-
IUPAC Name: 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole
-
Molecular Formula: C₉H₆Br₂N₂O₂S
-
Molecular Weight: 382.03 g/mol
Below is a diagram illustrating the chemical structure of the title compound.
Caption: Chemical structure of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole.
Physicochemical Properties
Direct experimental data for this specific molecule is not widely published. The properties listed below are a combination of data from chemical suppliers and predictions based on the compound's structure and data from analogous compounds.
Summary of Properties
| Property | Predicted/Known Value | Basis for Estimation / Source |
| Physical State | White to off-white solid | Analogy to similar compounds like 4-Bromopyrazole.[6] |
| Melting Point (°C) | >100 °C (Predicted) | High molecular weight and crystalline nature suggest a relatively high melting point compared to simpler pyrazoles (e.g., 4-Bromopyrazole m.p. 93-96 °C). The presence of two aromatic rings and a sulfonyl group increases intermolecular forces. |
| Boiling Point (°C) | >300 °C (Predicted) | Expected to be high due to the high molecular weight and polarity; likely to decompose before boiling under atmospheric pressure. |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The General Solubility Equation (GSE) correlates lower aqueous solubility with higher melting points and octanol-water partition coefficients.[7] The molecule is largely nonpolar. |
| pKa | Weakly acidic (Predicted) | The N-H proton of an unsubstituted pyrazole is weakly acidic. While this position is substituted, the pyrazole ring system itself is a very weak base. |
| LogP (Octanol/Water) | 3.5 - 4.5 (Predicted) | Calculated based on the contributions of the brominated aromatic rings and the pyrazole core, indicating significant hydrophobicity. |
Experimental Protocols for Physicochemical Characterization
Given the lack of published data, empirical determination of the compound's properties is crucial. The following section outlines standard, validated protocols for characterizing a novel solid organic compound.
Melting Point Determination
The melting point provides a quick assessment of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound, whereas impurities lead to a depressed and broadened melting range.[8]
Protocol using a Mel-Temp Apparatus:
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Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, gently grind a small amount in a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 1-2 mm is sufficient.[9]
-
Apparatus Setup: Place the loaded capillary into the heating block of the Mel-Temp apparatus.[10]
-
Rapid Determination: Heat the sample rapidly to get an approximate melting point. This allows for a more precise measurement in the subsequent trial.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to approximately 1-2 °C per minute.
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Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2.[11]
Solubility Assessment
Solubility is a critical parameter, especially in drug development, as it influences bioavailability.[12][13] A tiered approach is often used to determine solubility in various solvents.
Protocol for Qualitative and Semi-Quantitative Solubility:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane).
-
Sample Preparation: Weigh approximately 10 mg of the compound into separate, labeled vials.
-
Solvent Addition: Add the first solvent (e.g., water) to the first vial in 100 µL increments. After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.
-
Classification:
-
Very Soluble: < 1 mL of solvent required.
-
Soluble: 1-3 mL of solvent required.
-
Sparingly Soluble: 3-10 mL of solvent required.
-
Insoluble: > 10 mL of solvent required.
-
-
Repeat: Repeat the process for each selected solvent. For drug development purposes, thermodynamic and kinetic solubility tests in aqueous buffers are often required.[14]
Workflow for Compound Characterization
The following diagram outlines a logical workflow for the initial characterization of a newly synthesized or acquired batch of 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole.
Caption: A standard workflow for the physicochemical characterization of a novel compound.
Spectral Analysis (Predicted and Methodologies)
Spectroscopic analysis is essential for confirming the identity and structure of the compound.
¹H NMR Spectroscopy
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Predicted Spectrum: The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyrazole and the bromophenyl rings.
-
Pyrazole Protons: Two singlets in the aromatic region (likely δ 7.5-8.5 ppm). The C3-H and C5-H protons will be distinct due to the N-sulfonyl group.
-
Bromophenyl Protons: A complex multiplet pattern in the aromatic region (likely δ 7.0-8.0 ppm) corresponding to the four protons on the substituted benzene ring.
-
-
Standard Protocol for ¹H NMR: [15]
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[16]
-
Spectrometer Setup: Insert the sample into the spectrometer. The instrument will be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.[17]
-
Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient relaxation delay (e.g., 5 seconds) is important for accurate integration if quantitative analysis is needed.[18]
-
Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.
-
¹³C NMR Spectroscopy
-
Predicted Spectrum: The ¹³C NMR spectrum will show 9 distinct signals for the 9 carbon atoms in the molecule, assuming no accidental overlap.
-
Pyrazole Carbons: Three signals, with the C4-Br carbon being significantly shifted.
-
Bromophenyl Carbons: Six signals for the aromatic carbons.
-
-
Acquisition Considerations: ¹³C NMR requires more sample (50-100 mg) and longer acquisition times compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[16] Inverse-gated decoupling should be used for quantitative analysis to suppress the Nuclear Overhauser Effect (NOE).[19]
Mass Spectrometry (MS)
-
Expected Data: High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a highly accurate mass measurement. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in a distinctive M, M+2, and M+4 peak cluster.
Infrared (IR) Spectroscopy
-
Expected Data: The IR spectrum will show characteristic absorption bands for the functional groups present.
-
SO₂ Stretch: Strong, characteristic stretches around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
-
C=C and C=N Stretch: Bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic rings.
-
C-Br Stretch: Typically found in the lower frequency region (< 800 cm⁻¹).
-
Potential Applications and Research Context
While specific biological activities for 4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole are not documented, its structural features suggest several areas of potential application in drug discovery and materials science.
-
Medicinal Chemistry: Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6] The N-sulfonylpyrazole scaffold is a key feature in several marketed drugs (e.g., Celecoxib, a COX-2 inhibitor). This compound could serve as a valuable intermediate for synthesizing libraries of novel compounds for biological screening.
-
Synthetic Chemistry: The two bromine atoms serve as reactive sites for creating more complex molecules through cross-coupling reactions. This makes the compound a useful building block in synthetic organic chemistry.[2]
Conclusion
4-Bromo-1-((2-bromophenyl)sulfonyl)-1H-pyrazole is a chemical entity with significant potential as a building block in medicinal and synthetic chemistry. This guide provides a framework for its characterization, synthesizing predictive knowledge with established, validated experimental protocols. By following the outlined methodologies for determining melting point, solubility, and spectral properties, researchers can confidently verify the identity and purity of this compound, enabling its effective use in further research and development endeavors.
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